7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Overview
Description
10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one is a complex heterocyclic compound that belongs to the class of benzimidazoisoquinolines. This compound is characterized by its unique structure, which includes a bromine atom and multiple fused rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one typically involves multi-step reactions. One common method includes the cyclization of 4-bromo-1,8-naphthalic anhydride with o-phenylenediamine . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced derivatives.
Scientific Research Applications
10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one involves its interaction with specific molecular targets. For instance, it can act as an aryl hydrocarbon receptor (AhR) agonist, binding directly to AhR and inducing its nuclear translocation . This interaction leads to the activation of various genes associated with regulatory T cell function, which can have therapeutic implications in immune-related disorders.
Comparison with Similar Compounds
10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one can be compared with other similar compounds, such as:
10-chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one: This compound has a chlorine atom instead of bromine and exhibits similar biological activities but with different potency and selectivity.
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
The uniqueness of 10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrN3O/c18-10-7-13-15(19-8-10)20-16-11-5-1-3-9-4-2-6-12(14(9)11)17(22)21(13)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXCBQYFBDRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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